(2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE typically involves the reaction of 4-benzylpiperazine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of (E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a ligand in biochemical studies, helping to elucidate the interactions between proteins and small molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazino)-3-phenylpropan-1-one: A similar compound with a slightly different structure, lacking the double bond in the propenone moiety.
1-(4-Benzylpiperazino)-2-phenylpropan-1-one: Another related compound with variations in the position of the phenyl group.
Uniqueness
(E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE is unique due to its specific structural features, such as the presence of the double bond in the propenone moiety and the benzyl-substituted piperazine ring
Properties
Molecular Formula |
C20H22N2O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H22N2O/c23-20(12-11-18-7-3-1-4-8-18)22-15-13-21(14-16-22)17-19-9-5-2-6-10-19/h1-12H,13-17H2/b12-11+ |
InChI Key |
GWHWSKGIRYVYDA-VAWYXSNFSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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